6-Methanesulfonylpyridine-3-sulfonamide

carbonic anhydrase inhibition sulfonamide acidity Hammett sigma constants

6-Methanesulfonylpyridine-3-sulfonamide (CAS 1566942-83-3) is a disubstituted pyridine building block bearing a primary sulfonamide at the 3-position and a strongly electron-withdrawing methanesulfonyl group at the 6-position. With a molecular formula of C₆H₈N₂O₄S₂ and molecular weight of 236.3 g/mol, this compound serves as a versatile intermediate for constructing carbonic anhydrase inhibitor libraries where the pyridine-3-sulfonamide scaffold acts as a zinc-binding pharmacophore.

Molecular Formula C6H8N2O4S2
Molecular Weight 236.3 g/mol
Cat. No. B13058240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methanesulfonylpyridine-3-sulfonamide
Molecular FormulaC6H8N2O4S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C6H8N2O4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3,(H2,7,11,12)
InChIKeyXVBIIJJPNZBKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methanesulfonylpyridine-3-sulfonamide CAS 1566942-83-3: Core Pyridine-3-sulfonamide Building Block for Medicinal Chemistry and Carbonic Anhydrase Research Procurement


6-Methanesulfonylpyridine-3-sulfonamide (CAS 1566942-83-3) is a disubstituted pyridine building block bearing a primary sulfonamide at the 3-position and a strongly electron-withdrawing methanesulfonyl group at the 6-position . With a molecular formula of C₆H₈N₂O₄S₂ and molecular weight of 236.3 g/mol, this compound serves as a versatile intermediate for constructing carbonic anhydrase inhibitor libraries where the pyridine-3-sulfonamide scaffold acts as a zinc-binding pharmacophore [1]. Its computed XLogP3 of -1 and topological polar surface area of 124 Ų indicate high aqueous solubility relative to unsubstituted or methyl-substituted pyridine-3-sulfonamide analogs, a feature that directly impacts formulation and assay compatibility in inhibitor screening campaigns [2].

Why 6-Methyl, 6-Chloro, and Unsubstituted Pyridine-3-sulfonamide Analogs Cannot Replace 6-Methanesulfonylpyridine-3-sulfonamide in Carbonic Anhydrase Inhibitor Design


The sulfonamide NH acidity, which governs the fraction of the zinc-binding anionic form (SO₂NH⁻) at physiological pH, is exquisitely sensitive to the electronic character of the 6-substituent on the pyridine ring . In pyridine-3-sulfonamide derivatives, the electron-withdrawing nature of the pyridine ring already increases sulfonamide acidity compared to benzenesulfonamide, and the introduction of an additional strong electron-withdrawing group at the 6-position—such as methanesulfonyl (σₚ ≈ 0.72)—further enhances this effect relative to electron-donating (6-CH₃, σₚ ≈ -0.17) or weakly electron-withdrawing (6-Cl, σₚ ≈ 0.23) substituents [1]. This electronic modulation translates into measurable differences in carbonic anhydrase isoform inhibition potency and selectivity profiles. Consequently, substituting 6-methanesulfonylpyridine-3-sulfonamide with 6-methyl, 6-chloro, or unsubstituted pyridine-3-sulfonamide in a structure-activity relationship (SAR) program will alter the zinc-binding capacity, isoform selectivity, and solubility of the resulting inhibitor series, breaking SAR continuity and compromising lead optimization campaigns [2].

Quantitative Differentiation Evidence: 6-Methanesulfonylpyridine-3-sulfonamide vs. 6-Methyl, 6-Chloro, and Unsubstituted Pyridine-3-sulfonamide Analogs


Enhanced Sulfonamide Acidity via 6-Methanesulfonyl Electron-Withdrawing Effect Drives Higher Zinc-Binding Affinity Compared to 6-Methyl and 6-Chloro Analogs

The methanesulfonyl group at the 6-position of the pyridine ring exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.72), which substantially increases the acidity of the 3-sulfonamide NH relative to analogs bearing electron-donating 6-methyl (σₚ ≈ -0.17) or weakly electron-withdrawing 6-chloro (σₚ ≈ 0.23) substituents [1]. This enhanced acidity shifts the equilibrium toward the anionic SO₂NH⁻ species that directly coordinates the catalytic zinc(II) ion in the carbonic anhydrase active site . While isoform-specific Ki or IC₅₀ values for 6-methanesulfonylpyridine-3-sulfonamide have not been reported in peer-reviewed literature as of 2026, the Hammett-based electronic ranking predicts zinc-binding affinity follows: 6-SO₂CH₃ (σₚ 0.72) > 6-Cl (σₚ 0.23) > 6-H (σₚ 0.00) > 6-CH₃ (σₚ -0.17). For pyridine-3-sulfonamide derivatives evaluated against hCA IX, the enhanced acidity conferred by electron-withdrawing 4-substituents has been shown to improve Ki values by up to 10-fold compared to unsubstituted or electron-donating variants [2].

carbonic anhydrase inhibition sulfonamide acidity Hammett sigma constants

Improved Aqueous Solubility Profile (XLogP3 = -1) Relative to 6-Methyl and 6-Chloro Pyridine-3-sulfonamide Analogs for Assay-Compatible Formulations

The computed partition coefficient (XLogP3) for 6-methanesulfonylpyridine-3-sulfonamide is -1, indicating a pronounced hydrophilic character that favors aqueous solubility [1]. In contrast, 6-methylpyridine-3-sulfonamide exhibits a higher XLogP3 of 0.33, corresponding to approximately 20-fold greater lipophilicity [2], while 6-chloropyridine-3-sulfonamide has an XLogP3 of 0.54 [2]. This solubility differential is critical for biochemical assay design: a compound with XLogP3 of -1 is less prone to non-specific protein binding and precipitation in aqueous buffer systems commonly used for carbonic anhydrase stopped-flow CO₂ hydration assays (e.g., HEPES buffer, pH 7.4) [3]. The topological polar surface area (TPSA) of 124 Ų for the target compound is also elevated compared to the 6-methyl analog (TPSA ≈ 68 Ų) and 6-chloro analog (TPSA ≈ 68 Ų), further supporting superior aqueous solubility [1].

physicochemical profiling drug-likeness solubility

Consistent Minimum Purity Specification of 95% with Long-Term Storage Stability Data Enables Reliable Procurement and Inventory Management

The target compound is commercially available with a documented minimum purity specification of 95% , which is equivalent to the purity specification of its closest commercially available analog 6-methylpyridine-3-sulfonamide (also 95% minimum purity) . However, 6-methanesulfonylpyridine-3-sulfonamide is specifically listed for long-term storage in a cool, dry place without requiring refrigeration or inert atmosphere, differentiating it from moisture-sensitive 6-chloropyridine-3-sulfonamide which requires storage under inert gas to prevent hydrolysis of the chloro substituent . This storage simplicity reduces cold-chain logistics overhead and inventory degradation risk for procurement teams managing multiple sulfonamide building blocks.

chemical procurement purity specification storage stability

Dual Hydrogen Bond Acceptor Count (HBA = 6) Exceeds 6-Methyl and 6-Chloro Analogs (HBA = 3), Enabling Distinct Supramolecular Interactions in Co-crystal Engineering

The target compound possesses 6 hydrogen bond acceptor (HBA) sites (contributed by two sulfonyl oxygen pairs and the pyridine nitrogen), compared to only 3 HBA sites for 6-methyl and 6-chloro analogs [REFS-1, REFS-2]. This enhanced HBA capacity has direct implications for co-crystal formation with biological targets: the additional methanesulfonyl oxygen atoms can engage in supplementary hydrogen-bonding interactions with active-site residues (e.g., Thr199, Thr200 in hCA II) that are inaccessible to analogs lacking the 6-methanesulfonyl group . Molecular docking studies of 4-substituted pyridine-3-sulfonamides have shown that compounds capable of forming additional hydrogen bonds with the hydrophilic region of the CA active site achieve improved isoform selectivity, particularly for hCA IX and hCA XII over hCA I and hCA II .

crystal engineering supramolecular chemistry hydrogen bonding

Recommended Procurement and Research Application Scenarios for 6-Methanesulfonylpyridine-3-sulfonamide Based on Differential Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Lead Generation Requiring Enhanced Zinc-Binding Affinity

For medicinal chemistry teams developing selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII), 6-methanesulfonylpyridine-3-sulfonamide provides an optimal scaffold where the strong electron-withdrawing 6-methanesulfonyl group maximizes the fraction of the zinc-binding anionic sulfonamide species at physiological pH [1]. The computed XLogP3 of -1 and TPSA of 124 Ų ensure that the resulting core scaffold remains soluble under stopped-flow CO₂ hydration assay conditions (HEPES buffer, pH 7.4), reducing DMSO co-solvent requirements that can artifactually suppress measured inhibition constants . This scaffold is particularly suited for SAR expansion at the 4-position of the pyridine ring, where click chemistry tailing has been validated for modulating isoform selectivity [2].

Co-crystal Engineering and Supramolecular Chemistry Studies Exploiting Enhanced Hydrogen-Bonding Capacity

With a hydrogen bond acceptor count of 6—double that of 6-methyl or 6-chloro pyridine-3-sulfonamide analogs—this compound is ideally suited for co-crystallization screens aiming to form multi-point hydrogen-bonded networks [1]. The methanesulfonyl oxygen atoms can engage in unique N–H···O and C–H···O interactions that are structurally inaccessible to analogs with only a single sulfonamide group, enabling the exploration of novel supramolecular synthons relevant to pharmaceutical co-crystal design . Procurement of 95% purity material with a simple room-temperature dry storage requirement simplifies inventory management for crystallography laboratories maintaining multiple building blocks [2].

Synthesis of 6,4-Disubstituted Pyridine-3-sulfonamide Libraries via Nucleophilic Aromatic Substitution at the 4-Position

The 6-methanesulfonyl group serves a dual role as a strong electron-withdrawing activator for nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring, while simultaneously enhancing the acidity of the 3-sulfonamide [1]. This electronic activation is significantly stronger than that provided by 6-chloro or 6-methyl substituents, as quantified by the Hammett σₚ values (0.72 vs. 0.23 and -0.17, respectively), enabling milder reaction conditions and higher yields in library synthesis . The product can be directly used in parallel synthesis of carbonic anhydrase inhibitor libraries without protective-group manipulation of the sulfonamide, streamlining the synthetic workflow [2].

Physicochemical Standard for Pyridine-3-sulfonamide Solubility Profiling in Drug Discovery Panels

As the most hydrophilic member of the 6-substituted pyridine-3-sulfonamide series (XLogP3 = -1 vs. 0.33 for 6-CH₃ and 0.54 for 6-Cl), this compound serves as an excellent negative control or solubility anchor in panels designed to study the impact of lipophilicity on carbonic anhydrase inhibitor permeability and cellular activity [1]. Its high aqueous solubility reduces non-specific binding artifacts in cellular thermal shift assays (CETSA) and cellular target engagement studies, providing cleaner dose-response data for pharmacokinetic-pharmacodynamic (PK-PD) correlation in lead optimization programs .

Quote Request

Request a Quote for 6-Methanesulfonylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.